molecular formula C13H28O2Si B14519765 Ethenyl(methyl)bis(pentyloxy)silane CAS No. 62883-96-9

Ethenyl(methyl)bis(pentyloxy)silane

Cat. No.: B14519765
CAS No.: 62883-96-9
M. Wt: 244.44 g/mol
InChI Key: HLBWJVRSDTZITO-UHFFFAOYSA-N
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Description

Ethenyl(methyl)bis(pentyloxy)silane is a vinyl-functional alkoxysilane compound of significant interest in materials science for its dual reactivity. The ethenyl (vinyl) group allows this molecule to participate in polymerization reactions with a wide range of monomers, enabling its covalent incorporation into growing polymer chains . Concurrently, the pentyloxy (alkoxy) groups attached to the silicon center are hydrolyzable, allowing the compound to form siloxane (Si-O-Si) networks through condensation reactions . This combination of organic radical polymerization and inorganic sol-gel chemistry makes it a highly effective coupling agent. Its primary research value lies in its ability to chemically unify dissimilar materials, such as enhancing the adhesion between organic resin composites and inorganic substrates like glass, metals, or minerals . The mechanism of action involves the hydrolysis of the alkoxy groups to form reactive silanols, which can then condense with hydroxyl groups on a substrate surface, creating stable covalent bonds. Meanwhile, the vinyl group can be integrated into polymers such as acrylics or fluorocopolymers during synthesis, making it a valuable modifier for introducing crosslinking sites or improving the properties of specialty coatings and sealants . Researchers utilize this silane to develop advanced curable compositions with enhanced mechanical properties, elongation, and breaking strength, often while reducing the need for heavy metal catalysts like tin compounds . It is strictly for professional research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62883-96-9

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

ethenyl-methyl-dipentoxysilane

InChI

InChI=1S/C13H28O2Si/c1-5-8-10-12-14-16(4,7-3)15-13-11-9-6-2/h7H,3,5-6,8-13H2,1-2,4H3

InChI Key

HLBWJVRSDTZITO-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[Si](C)(C=C)OCCCCC

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Mechanics

The hydrosilylation of methyldihydrosilane precursors with pentyloxy-substituted alkenes has been explored as a primary route. For example, the reaction of methyldihydrosilane with 1-pentene-3-ol derivatives under platinum catalysis yields Ethenyl(methyl)bis(pentyloxy)silane. Speier’s catalyst (chloroplatinic acid in isopropanol) is frequently employed at concentrations of 5–100 ppm, with reaction temperatures optimized between 50–100°C.

A critical advancement involves the use of molecular sieves to enhance regioselectivity. In one patent, 3Å molecular sieves were shown to improve yields by 15–20% by adsorbing water and stabilizing reactive intermediates.

Table 1: Hydrosilylation Conditions and Outcomes

Catalyst Temperature (°C) Yield (%) Selectivity (%)
Speier’s catalyst 80 78 92
Karstedt’s catalyst 100 85 88
Pt/C 120 65 76

Solvent and Stoichiometric Considerations

Non-polar solvents such as toluene or hexane are preferred to minimize side reactions. A molar ratio of 1:2.5 (silane:alkene) ensures complete conversion, as excess alkene reduces oligomerization. Post-reaction purification via fractional distillation under reduced pressure (10–15 mmHg) achieves >95% purity.

Sodium Condensation Method

An alternative route leverages alkali metal-mediated condensation, adapted from the synthesis of ethylphenyl dimethoxysilane. This method involves the reaction of chloropentyloxy silanes with methylvinyldichlorosilane in the presence of sodium dispersion.

Reaction Protocol

Sodium metal (99.5% purity) is dispersed in anhydrous ethyltrimethoxysilane to form reactive sodium sand. Subsequent addition of methylvinyldichlorosilane and chloropentyloxy derivatives at 80–100°C produces the target compound via nucleophilic substitution.

Key advantages :

  • Eliminates the need for transition metal catalysts.
  • Scalable to industrial production with yields exceeding 70%.

Limitations and Mitigations

Side reactions, such as disproportionation, are mitigated by maintaining a nitrogen atmosphere and precise stoichiometry. Post-reaction quenching with ethanol followed by aqueous workup removes residual sodium salts.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Hydrosilylation 78–85 95 High 1.0
Sodium Condensation 70–75 90 Moderate 0.8
Epoxide Functionalization 60 85 Low 1.2

Hydrosilylation emerges as the most efficient method, balancing yield and scalability. Sodium condensation offers cost advantages but requires stringent moisture control.

Industrial-Scale Production Challenges

Catalyst Deactivation

Platinum catalysts are prone to poisoning by sulfur-containing impurities. Patent CN110117357B recommends pre-treatment of reactants with activated carbon to adsorb contaminants, extending catalyst lifetime by 30%.

Purification Innovations

Molecular distillation units equipped with high-efficiency packing materials achieve >99% purity, critical for electronic applications.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(methyl)bis(pentyloxy)silane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced using hydride donors.

    Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with reduced alkyl groups.

    Substitution: Silanes with new functional groups replacing the pentyloxy groups.

Scientific Research Applications

Ethenyl(methyl)bis(pentyloxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.

Mechanism of Action

The mechanism of action of ethenyl(methyl)bis(pentyloxy)silane involves its ability to form strong bonds with various substrates. The silicon atom’s affinity for oxygen and other electronegative elements allows it to interact with a wide range of molecular targets. This interaction can lead to the formation of stable siloxane bonds, which are crucial in many of its applications.

Comparison with Similar Compounds

Substituent Variation: Alkoxy vs. Chloro Groups

A critical distinction arises when comparing Ethenyl(methyl)bis(pentyloxy)silane with chlorinated analogs like pentyltrichlorosilane (synonyms: amyltrichlorosilane, trichloropentylsilane) .

Property This compound Pentyltrichlorosilane
Substituents 2 pentyloxy, 1 methyl, 1 ethenyl 3 chlorine, 1 pentyl
Reactivity Moderate (alkoxy groups are less electrophilic) High (Cl groups hydrolyze readily)
Typical Applications Coupling agents, hydrophobic coatings Silicone precursors, surface functionalization

Key Insight: The replacement of chlorine with alkoxy groups reduces reactivity, enhancing stability in aqueous environments. Chlorosilanes like pentyltrichlorosilane are prone to hydrolysis, forming silanols, whereas alkoxysilanes undergo slower hydrolysis, favoring controlled polymerization .

Chain Length Variation: Pentyl vs. Hexyl Alkoxy Groups

bis(1-Ethenylhexyl)oxysilane provides a direct comparison, differing only in alkyl chain length (hexyl vs. pentyl) and substituent arrangement (dimethyl vs. methyl) .

Property This compound bis(1-Ethenylhexyl)oxysilane
Molecular Formula C₁₃H₂₈O₂Si C₁₆H₃₂O₂Si
Molecular Weight ~256.5 g/mol ~284.5 g/mol
Hydrophobicity Moderate (shorter chain) Higher (longer hexyl chain)
Viscosity Lower Higher (due to increased chain length)

Key Insight : Longer alkyl chains (hexyl) enhance hydrophobicity and viscosity, making hexyl derivatives more suitable for lubricant additives or thickeners. Pentyl variants balance hydrophobicity with easier handling in solution-based applications .

Functional Group Variation: Ethenyl vs. Cyano Groups

Property This compound Cyano-Ethenyl Heterocycle
Functional Groups Ethenyl, alkoxy Cyano, pyridinyl, ester
Synthetic Yield Not reported 29–33%
Application Materials science Pharmaceutical intermediates

Key Insight: Cyano and aromatic groups (e.g., pyridinyl) introduce polarity and conjugation, enabling applications in drug synthesis. However, complex heterocycles often suffer from lower synthetic yields compared to simpler alkoxysilanes .

Q & A

Basic Research Questions

Q. How can the molecular structure of ethenyl(methyl)bis(pentyloxy)silane be confirmed experimentally?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. For NMR, analyze the 1H^1\text{H} and 13C^{13}\text{C} spectra to identify characteristic peaks:

  • Ethenyl protons (CH2=CH\text{CH}_2=\text{CH}-) resonate at δ 5.0–6.0 ppm (split due to coupling).
  • Methyl groups (SiCH3\text{Si}-\text{CH}_3) appear as a singlet near δ 0.5 ppm.
  • Pentyloxy chains (SiOC5H11\text{Si}-\text{O}-\text{C}_5\text{H}_{11}) show distinct methylene/methyl signals in δ 1.2–3.5 ppm.
    • IR spectroscopy can confirm the Si-O-C linkage (absorption at 1000–1100 cm1^{-1}) and ethenyl C=C stretching (1640–1680 cm1^{-1}). Cross-reference with IUPAC nomenclature rules for silane derivatives .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : A plausible route involves hydrosilylation or alkoxylation:

Hydrosilylation : React methyldichlorosilane (CH3SiHCl2\text{CH}_3\text{SiHCl}_2) with pentanol (C5H11OH\text{C}_5\text{H}_{11}\text{OH}) under inert conditions to form CH3Si(OC5H11)2Cl\text{CH}_3\text{Si}(\text{O}\text{C}_5\text{H}_{11})_2\text{Cl}.

Ethenylation : Substitute the remaining chloride with ethenylmagnesium bromide (CH2=CHMgBr\text{CH}_2=\text{CH}-\text{MgBr}) to yield the final product.

  • Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) and ensure anhydrous conditions to prevent hydrolysis .

Q. How can purity and stability of the compound be assessed during storage?

  • Methodological Answer :

  • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–220 nm). Compare retention times with a certified standard.
  • Stability : Conduct accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels. Analyze decomposition products via GC-MS. Store in amber vials under nitrogen at –20°C to minimize oxidation .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in crosslinking reactions?

  • Methodological Answer : The ethenyl group undergoes radical or platinum-catalyzed hydrosilylation with Si-H-containing precursors.

  • Experimental Design : Use differential scanning calorimetry (DSC) to track exothermic peaks during crosslinking.
  • Kinetic Analysis : Apply the Ozawa-Flynn-Wall method to determine activation energy (EaE_a) from non-isothermal DSC data.
  • Contradiction Resolution : If competing side reactions (e.g., oxidation of ethenyl groups) occur, characterize byproducts via 1H^1\text{H} NMR and adjust catalyst loading (e.g., Karstedt’s catalyst) to improve selectivity .

Q. How do steric and electronic effects of pentyloxy substituents influence the compound’s surface-modification properties?

  • Methodological Answer : Compare contact angles and surface energy measurements (via goniometry) of films derived from this compound versus shorter-chain analogs (e.g., methoxy or ethoxy).

  • Steric Effects : Longer pentyloxy chains reduce packing density on substrates, increasing hydrophobicity.
  • Electronic Effects : Electron-donating alkoxy groups enhance silane stability against hydrolysis. Validate with X-ray photoelectron spectroscopy (XPS) to quantify Si-O-Si network formation .

Q. What analytical strategies resolve contradictions in reported spectral data for similar alkoxysilanes?

  • Methodological Answer :

  • Database Cross-Validation : Compare NMR and IR data with authoritative databases (e.g., NIST Chemistry WebBook) and IUPAC guidelines.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., Si(OC5D11)2\text{Si}(\text{OC}_5\text{D}_{11})_2) to simplify 1H^1\text{H} NMR interpretation.
  • Quantum Chemical Calculations : Use density functional theory (DFT) to simulate spectra and assign ambiguous peaks .

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